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Compound of Interest

Ethyl 3-hydroxy-3-
Compound Name:
phenylpropanoate

cat. No.: B1359866

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceutical
compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for
data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 3-hydroxy-3-
phenylpropanoate.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift L Coupling Number of .
(5) ppm Multiplicity Constant (J) T Assighment
Hz
1.25 t 7.1 3H -OCH2CHs
2.75 d 6.3 2H -CH(OH)CHz-
3.5 (approx.) brs - 1H -OH
4.15 q 7.1 2H -OCH2CHs
5.12 t 6.3 1H -CH(OH)CHz2-
7.25-7.40 m - 5H Ar-H
« 13 1
Chemical Shift (8) ppm Assignment
14.1 -OCH2CHs
45.8 -CH(OH)CHz2-
60.8 -OCH2CHs
70.3 -CH(OH)CH2-
125.8 Ar-CH (ortho)
127.8 Ar-CH (para)
128.5 Ar-CH (meta)
142.7 Ar-C (ipso)
172.1 C=0

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Description of Vibration

3450 (broad) O-H stretch (alcohol)

3030 C-H stretch (aromatic)

2980, 2930 C-H stretch (aliphatic)

1730 C=0 stretch (ester)

1600, 1495, 1450 C=C stretch (aromatic ring)

1210, 1180 C-O stretch (ester and alcohol)

750, 700 C-H bend (monosubstituted benzene)

IabIgA._Mass_Spggimmﬂw (MS) Data

Interpretation

194 [M]* (Molecular ion)
149 [M - OCH2CHs]*
107 [CeHsCHOH]*

105 [CeHsCO]*+

79 [CeHs]*

77 [CeHs]*

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of Ethyl 3-hydroxy-3-phenylpropanoate is
dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCIs), containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred
to a 5 mm NMR tube.
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e 1H NMR Acquisition: Proton NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz or higher. A standard pulse sequence is used with a spectral width of
approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3
seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument at a
corresponding frequency (e.g., 100 MHz for a 400 MHz *H instrument). A proton-decoupled
pulse sequence is employed. The spectral width is set to around 220 ppm. Due to the lower
natural abundance and sensitivity of the 3C nucleus, a larger number of scans (typically
1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): A drop of neat Ethyl 3-hydroxy-3-phenylpropanoate is
placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin
liquid film.

o Sample Preparation (Solution): Alternatively, a dilute solution of the compound in a suitable
solvent (e.g., carbon tetrachloride, CCla, or chloroform, CHCIs) is prepared and placed in a
solution cell with an appropriate path length (typically 0.1 to 1.0 mm). A spectrum of the pure
solvent is also recorded for background subtraction.

o Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm~* with a
resolution of 4 cm~1. An average of 16 to 32 scans is usually sufficient.

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of Ethyl 3-hydroxy-3-phenylpropanoate in a volatile
solvent such as methanol or acetonitrile is introduced into the mass spectrometer. For gas
chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which
separates it from any impurities before it enters the mass spectrometer.

« lonization: Electron lonization (El) is a common method for this type of molecule. The sample
is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to
ionize and fragment.
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e Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.qg.,
a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z). A detector then records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like Ethyl 3-hydroxy-3-phenylpropanoate.
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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-hydroxy-3-
phenylpropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1359866#spectroscopic-data-of-ethyl-3-hydroxy-3-
phenylpropanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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